2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that features a triazole ring, a phenoxy group, and a mesitylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may also involve alkylation reactions and the use of various catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenoxy group are likely involved in binding to these targets, while the mesitylacetamide moiety may enhance the compound’s stability and solubility . The exact pathways and molecular interactions would require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound shares the tert-butylphenoxy group and is used in the production of antioxidants and UV absorbers.
Imidazole Derivatives: These compounds share the triazole ring structure and are known for their broad range of biological activities.
Thiophene Derivatives: These compounds share the sulfur-containing heterocycle and are used in various industrial applications.
Uniqueness
What sets 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
539808-75-8 |
---|---|
Molecular Formula |
C30H34N4O2S |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C30H34N4O2S/c1-20-16-21(2)28(22(3)17-20)31-27(35)19-37-29-33-32-26(34(29)24-10-8-7-9-11-24)18-36-25-14-12-23(13-15-25)30(4,5)6/h7-17H,18-19H2,1-6H3,(H,31,35) |
InChI Key |
RALRABKMJWACOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.